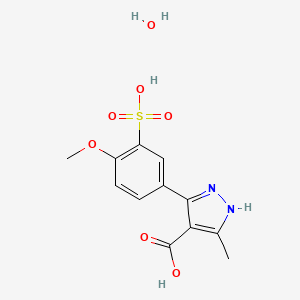
5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxy and sulfophenyl groups, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxy and sulfophenyl groups. Common reagents used in these reactions include methanol, sulfuric acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Various substitution reactions can occur, where functional groups on the pyrazole ring are replaced with other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methoxy-3-sulfophenyl)azo]-2-hydroxybenzoic acid disodium salt
- Benzoic acid,2-hydroxy-5-[2-(4-methoxy-3-sulfophenyl)diazenyl]-, sodium salt
Uniqueness
Compared to similar compounds, 5-(4-Methoxy-3-sulfophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid hydrate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required.
Properties
CAS No. |
882864-02-0 |
|---|---|
Molecular Formula |
C12H14N2O7S |
Molecular Weight |
330.32 g/mol |
IUPAC Name |
3-(4-methoxy-3-sulfophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C12H12N2O6S.H2O/c1-6-10(12(15)16)11(14-13-6)7-3-4-8(20-2)9(5-7)21(17,18)19;/h3-5H,1-2H3,(H,13,14)(H,15,16)(H,17,18,19);1H2 |
InChI Key |
VECDFZKUVONWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC(=C(C=C2)OC)S(=O)(=O)O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)
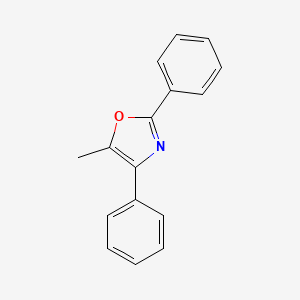
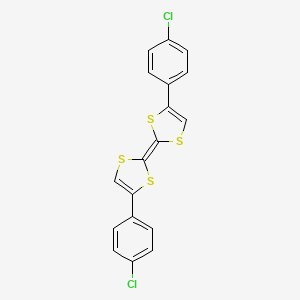
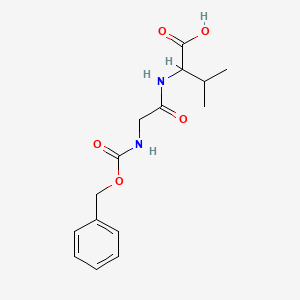
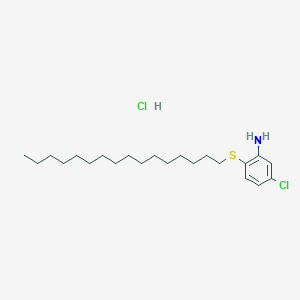

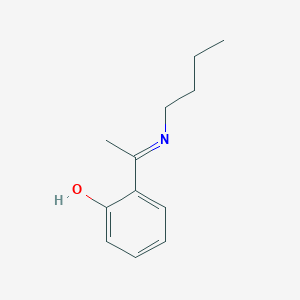

![2,21-dioxapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,9,13,15,17,19-octaene](/img/structure/B11950395.png)
![7,15-dioxaheptacyclo[11.3.1.15,9.02,12.04,10.06,8.014,16]octadecane-3,11-dione](/img/structure/B11950404.png)

![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950411.png)
